Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-2-ethyl-3-hydroxybutanamide

Lipophilicity XLogP LogP

2-Bromo-2-ethyl-3-hydroxybutanamide (CAS 52234-57-8) is a brominated β-hydroxy amide with two contiguous stereogenic centers, existing as a diastereomeric mixture (DL-threo predominating). It is a confirmed Phase I metabolite of the sedative‑hypnotic carbromal, isolated from human and animal urine alongside 3-hydroxy‑carbromal.

Molecular Formula C6H12BrNO2
Molecular Weight 210.07 g/mol
CAS No. 52234-57-8
Cat. No. B14653174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-ethyl-3-hydroxybutanamide
CAS52234-57-8
Molecular FormulaC6H12BrNO2
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCCC(C(C)O)(C(=O)N)Br
InChIInChI=1S/C6H12BrNO2/c1-3-6(7,4(2)9)5(8)10/h4,9H,3H2,1-2H3,(H2,8,10)
InChIKeyDWHCRTKTEOQYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-2-ethyl-3-hydroxybutanamide (CAS 52234-57-8): Procurement-Grade Physicochemical and Metabolic Profile


2-Bromo-2-ethyl-3-hydroxybutanamide (CAS 52234-57-8) is a brominated β-hydroxy amide with two contiguous stereogenic centers, existing as a diastereomeric mixture (DL-threo predominating). It is a confirmed Phase I metabolite of the sedative‑hypnotic carbromal, isolated from human and animal urine alongside 3-hydroxy‑carbromal [1]. The compound possesses a predicted XLogP3‑AA of 0.4, two hydrogen‑bond donors, two hydrogen‑bond acceptors, and a molecular weight of 210.07 g mol⁻¹ , placing it at a polarity crossroads relative to its non‑hydroxylated and de‑brominated structural neighbors.

2-Bromo-2-ethyl-3-hydroxybutanamide: Why Structurally Proximal Analogs Cannot Be Freely Interchanged


Superficial similarities in molecular formula (C₆H₁₂BrNO₂) invite procurement teams to substitute 2‑bromo‑2‑ethyl‑3‑hydroxybutanamide with cheaper, more readily available analogs such as 2‑bromo‑2‑ethylbutyramide (carbromide) or 2‑ethyl‑3‑hydroxybutanamide. However, the simultaneous presence of a bromine atom and a β‑hydroxy group creates a unique polarity and hydrogen‑bonding environment that is absent in either analog [1]. The target compound’s XLogP of 0.4 lies midpoint between the lipophilic carbromide (XLogP = 1.6) and the hydrophilic des‑bromo alcohol (XLogP = ‑0.2) [2], critically altering retention behavior, extraction efficiency, and biological recognition. Furthermore, the two adjacent stereocenters enable diastereoselective transformations that the achiral carbromide cannot perform [1], meaning generic swapping jeopardizes reproducibility in chiral synthesis and metabolite‑identification workflows.

2-Bromo-2-ethyl-3-hydroxybutanamide: Comparator‑Based Quantitative Differentiation Data


Lipophilicity Head‑to‑Head: 2‑Bromo‑2‑ethyl‑3‑hydroxybutanamide vs. Non‑Hydroxylated 2‑Bromo‑2‑ethylbutyramide (Carbromide)

The introduction of a β‑hydroxy group reduces the predicted lipophilicity by 1.2 log units compared to the non‑hydroxylated analog. 2‑Bromo‑2‑ethyl‑3‑hydroxybutanamide exhibits an XLogP3‑AA of 0.4 , whereas 2‑bromo‑2‑ethylbutyramide (carbromide) has an XLogP of 1.6 [1]. This 1.2‑log‑unit difference translates to a >10‑fold change in octanol/water partitioning, directly impacting reverse‑phase HPLC retention and liquid–liquid extraction efficiency.

Lipophilicity XLogP LogP Hydrophobicity

Hydrogen‑Bond Donor/Acceptor Counts vs. Des‑Bromo Analog 2‑Ethyl‑3‑hydroxybutanamide

2‑Bromo‑2‑ethyl‑3‑hydroxybutanamide possesses 2 hydrogen‑bond donors (amide NH₂ and β‑OH) and 2 hydrogen‑bond acceptors (amide C=O and β‑OH) . Its des‑bromo analog, 2‑ethyl‑3‑hydroxybutanamide, similarly has 2 donors but 3 acceptors (amide C=O, β‑OH, and the electron‑rich Br‑replaced position is absent) [1]. The reduction in acceptor count upon bromination can lower aqueous solubility by an estimated 0.3–0.5 logS units (class‑level inference for α‑halo amides) [2], while the bromine atom introduces a polarizable surface that enhances halogen‑bonding interactions in biological targets.

Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area Solubility

Stereochemical Complexity: Two Adjacent Stereocenters vs. Achiral Carbromide

2‑Bromo‑2‑ethyl‑3‑hydroxybutanamide contains two adjacent stereogenic centers (C‑2 and C‑3), giving rise to threo and erythro diastereomers. The naturally occurring metabolite adopts the DL‑threo configuration [1]. In contrast, 2‑bromo‑2‑ethylbutyramide (carbromide) is achiral (C‑2 bears two ethyl groups) [2]. The presence of two stereocenters allows the compound to serve as a chiral building block for diastereoselective synthesis or as a stereochemically defined analytical reference, whereas carbromide offers no stereochemical utility.

Chirality Stereocenters Diastereomers Chiral Synthesis

Validated Metabolite Reference Standard: DL‑threo‑2‑Bromo‑2‑ethyl‑3‑hydroxybutanamide vs. Carbromal Parent Drug

2‑Bromo‑2‑ethyl‑3‑hydroxybutanamide is a quantitatively important bromine‑containing metabolite of carbromal in humans, identified alongside 3‑hydroxy‑carbromal and 2‑bromo‑2‑ethylbutyramide [1]. In intoxication cases, the metabolite-to‑parent drug ratio is critical for post‑mortem interpretation. The parent carbromal (2‑bromo‑2‑ethylbutanoylurea) has a LogP of 1.54–1.62 [2], while the hydroxylated metabolite (target) has a predicted XLogP of 0.4, enabling differential extraction and chromatographic separation that is exploited in validated HPLC methods [3]. Substituting with the parent drug or the non‑hydroxylated metabolite compromises the ability to distinguish acute from chronic exposure.

Metabolite Reference Standard Toxicology Forensic Chemistry

Predicted Boiling Point and Density vs. Carbromide: Implications for Purification and Formulation

Predicted physicochemical data indicate a boiling point of 319.4 ± 32.0 °C and density of 1.5 ± 0.1 g cm⁻³ for 2‑bromo‑2‑ethyl‑3‑hydroxybutanamide . In contrast, 2‑bromo‑2‑ethylbutyramide (carbromide) has a reported boiling point of 261.6 °C at 760 mmHg . The ~58 °C increase in boiling point, attributable to intermolecular hydrogen bonding from the β‑hydroxy group, dictates a higher distillation temperature and influences vacuum‑drying protocols during purification.

Boiling Point Density Purification Formulation

2-Bromo-2-ethyl-3-hydroxybutanamide: Procurement‑Relevant Application Scenarios Derived from Differentiation Evidence


Forensic Toxicology Reference Standard for Carbromal Metabolite Quantification

The compound serves as the authentic DL‑threo‑configured reference for identifying 2‑bromo‑2‑ethyl‑3‑hydroxybutanamide in human urine and plasma. The validated HPLC method [1] exploits the ~1.2 logP difference between the target metabolite (XLogP 0.4) and the parent drug carbromal (LogP 1.54–1.62), enabling baseline separation. Procurement of the correct diastereomeric mixture is mandatory for accurate post‑mortem interpretation of carbromal intoxication cases.

Chiral Intermediate for Diastereoselective Synthesis of β‑Hydroxy Amide Derivatives

Possessing two contiguous stereocenters, 2‑bromo‑2‑ethyl‑3‑hydroxybutanamide can undergo stereospecific substitution at the bromine‑bearing carbon while retaining the β‑hydroxy configuration [2]. This is inaccessible with the achiral analog carbromide, making the target compound the necessary starting material for constructing enantiopure β‑hydroxy‑α‑substituted amides for medicinal chemistry campaigns.

Physicochemical Probe for Halogen‑Bonding and Solubility Studies

The bromine atom introduces a polarizable surface and potential halogen‑bond donor capability, while the hydrogen‑bond donor/acceptor count (HBD = 2, HBA = 2) yields an intermediate XLogP of 0.4 . This combination is distinct from both the more lipophilic carbromide (XLogP 1.6) and the more hydrophilic des‑bromo analog (XLogP –0.2) [3]. Researchers investigating halogen‑bonding interactions in biological systems or logP‑solubility relationships can use the compound as a well‑differentiated probe.

Process Development for Brominated Amide Purification

The predicted boiling point elevation of ~58 °C (319.4 °C vs. 261.6 °C for carbromide) and higher density necessitate modified distillation and drying protocols. Procurement of the target compound enables process chemists to develop robust, compound‑specific purification workflows that would fail if the non‑hydroxylated analog were used as a model substrate.

Quote Request

Request a Quote for 2-Bromo-2-ethyl-3-hydroxybutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.